molecular formula C6H10N2 B1289636 2-Aminocyclopentanecarbonitrile CAS No. 80501-45-7

2-Aminocyclopentanecarbonitrile

Cat. No.: B1289636
CAS No.: 80501-45-7
M. Wt: 110.16 g/mol
InChI Key: HERJCJRIDHRCKG-UHFFFAOYSA-N
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Description

2-Aminocyclopentanecarbonitrile is an organic compound with the molecular formula C6H10N2. It is characterized by a five-membered cyclopentane ring with an amino group and a nitrile group attached to it. This compound is of significant interest in organic chemistry due to its unique structure and reactivity .

Scientific Research Applications

2-Aminocyclopentanecarbonitrile has a wide range of applications in scientific research:

Safety and Hazards

The safety information available indicates that 2-Aminocyclopentanecarbonitrile may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye damage, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminocyclopentanecarbonitrile can be synthesized through various methods. One common approach involves the reaction of cyclopentanone with ammonia and hydrogen cyanide. The reaction typically proceeds under mild conditions, with the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Aminocyclopentanecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-aminocyclopentanecarbonitrile involves its interaction with specific molecular targets. The amino and nitrile groups play a crucial role in its reactivity and binding to target molecules. The compound can participate in various biochemical pathways, influencing cellular processes and enzyme activities .

Comparison with Similar Compounds

  • 2-Aminocyclopentane-1-carbonitrile
  • 2-Amino-1-cyclopentene-1-carbonitrile
  • Adiponitrile

Comparison: 2-Aminocyclopentanecarbonitrile is unique due to its specific arrangement of functional groups on the cyclopentane ring. This structural uniqueness imparts distinct reactivity and properties compared to similar compounds. For instance, 2-amino-1-cyclopentene-1-carbonitrile has a double bond in the ring, which significantly alters its chemical behavior .

Properties

IUPAC Name

2-aminocyclopentane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c7-4-5-2-1-3-6(5)8/h5-6H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERJCJRIDHRCKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594078
Record name 2-Aminocyclopentane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80501-45-7
Record name 2-Aminocyclopentane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-aminocyclopentane-1-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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